molecular formula C19H21FN2O4S B7340865 1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea

1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea

Numéro de catalogue: B7340865
Poids moléculaire: 392.4 g/mol
Clé InChI: NSDWXKYOXSGDFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and the production of antibodies. By inhibiting BTK, this compound can suppress the proliferation and survival of cancer cells and prevent the activation of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. It also has a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in clinical trials are still being evaluated, and further studies are needed to determine its optimal dosage and administration.

Orientations Futures

There are several potential future directions for the development of 1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea as a therapeutic agent. These include the evaluation of its efficacy in combination with other drugs, the identification of biomarkers that can predict patient response, and the investigation of its potential in other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of 1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea involves a multi-step process that includes the reaction of 4-fluorobenzene sulfonamide with cyclobutanone, followed by the reaction of the resulting intermediate with urea. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea has been extensively studied for its potential as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

1-(3-ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-26-16-11-15(12-16)22-19(23)21-14-5-9-18(10-6-14)27(24,25)17-7-3-13(20)4-8-17/h3-10,15-16H,2,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDWXKYOXSGDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.